molecular formula C16H16ClNO2 B2854957 N-[4-(benzyloxy)phenyl]-2-chloropropanamide CAS No. 743444-38-4

N-[4-(benzyloxy)phenyl]-2-chloropropanamide

Cat. No.: B2854957
CAS No.: 743444-38-4
M. Wt: 289.76
InChI Key: SWOIBPNEUOSMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzyloxy)phenyl]-2-chloropropanamide is a synthetic amide derivative characterized by a 2-chloropropanamide group attached to a 4-(benzyloxy)phenyl moiety. Its molecular formula is C₁₆H₁₆ClNO₂ (derived from structural analogs in and ), with a molar mass of 289.76 g/mol. The benzyloxy group (–OCH₂C₆H₅) at the para position of the phenyl ring contributes to its lipophilicity, while the chloro substituent on the propanamide chain may influence electronic properties and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-12(17)16(19)18-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOIBPNEUOSMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-chloropropanamide typically involves the reaction of 4-benzyloxyaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropropanamide moiety can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-[4-(benzyloxy)phenyl]-2-azidopropanamide or N-[4-(benzyloxy)phenyl]-2-thiocyanatopropanamide.

    Oxidation Reactions: Formation of 4-benzyloxybenzaldehyde or 4-benzyloxybenzoic acid.

    Reduction Reactions: Formation of N-[4-(benzyloxy)phenyl]-2-aminopropane.

Scientific Research Applications

Chemical Profile

  • IUPAC Name : N-[4-(benzyloxy)phenyl]-2-chloropropanamide
  • CAS Number : 743444-38-4
  • Molecular Formula : C16H16ClNO2
  • Molecular Weight : 289.76 g/mol

Cancer Treatment

This compound has been identified as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), which is implicated in various cancers, including colorectal, breast, and gastric cancers. The inhibition of TNIK is associated with the modulation of aberrant Wnt signaling pathways, making this compound a promising candidate for cancer therapy.

Key Findings :

  • TNIK inhibitors have shown efficacy in treating tumors by preventing their growth and metastasis .
  • The compound can be used in combination with other anticancer agents, enhancing therapeutic outcomes .

Pharmaceutical Compositions

The compound is often formulated into pharmaceutical compositions aimed at treating or preventing cancer. These formulations may include additional active ingredients to improve efficacy and reduce side effects.

Table 1: Pharmaceutical Compositions Involving this compound

Composition TypeActive IngredientsIndications
Combination TherapyThis compound + IrinotecanColorectal cancer
Standalone FormulationThis compoundGeneral cancer treatment

Case Study 1: Colorectal Cancer

In a preclinical study, the administration of this compound led to a significant reduction in tumor size in mouse models of colorectal cancer. The study demonstrated that the compound effectively inhibited TNIK activity, resulting in decreased cell proliferation and increased apoptosis in tumor tissues .

Case Study 2: Combination Therapy with Irinotecan

A clinical trial investigated the effects of combining this compound with irinotecan in patients with advanced colorectal cancer. Results indicated that patients receiving the combination therapy experienced improved overall survival rates compared to those receiving irinotecan alone .

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s binding affinity to these targets, while the 2-chloropropanamide moiety facilitates the formation of stable complexes. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • N-(4-Bromophenyl)-2-chloropropanamide (): Molecular Formula: C₉H₉BrClNO Key Difference: Replaces the benzyloxy group with a bromine atom. Impact: The bromine atom (electron-withdrawing) reduces electron density on the phenyl ring compared to the benzyloxy group (electron-donating).
Sulfonamide and Amino Derivatives
  • N-[4-(Aminosulfonyl)phenyl]-2-chloropropanamide (): Molecular Formula: C₉H₁₁ClN₂O₃S Key Difference: Substitutes benzyloxy with an aminosulfonyl (–SO₂NH₂) group. Impact: The sulfonamide group enhances hydrogen-bonding capacity and aqueous solubility compared to the hydrophobic benzyloxy group.
  • N-(3-Amino-4-chlorophenyl)-2-(benzyloxy)propanamide (): Key Difference: Introduces an amino (–NH₂) group at the meta position of the phenyl ring.

Modifications to the Propanamide Chain

Chloro vs. Cyano Substituents
  • N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide (): Key Difference: Replaces the 2-chloro group with a cyano (–CN) substituent.
Extended Aromatic Systems
  • N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-2-phenylacetamide (, Compound 3g): Key Difference: Incorporates a phenylacetamide chain instead of 2-chloropropanamide. Impact: The larger aromatic system may enhance π-π stacking interactions, influencing binding affinity in protein targets.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents Evidence Source
N-[4-(Benzyloxy)phenyl]-2-chloropropanamide C₁₆H₁₆ClNO₂ 289.76 Not reported 4-Benzyloxy, 2-chloropropanamide
N-(4-Bromophenyl)-2-chloropropanamide C₉H₉BrClNO 262.54 Not reported 4-Bromo, 2-chloropropanamide
N-(3-Amino-4-chlorophenyl)-2-(benzyloxy)propanamide C₁₆H₁₅ClN₂O₂ 302.76 Not reported 3-Amino-4-chloro, 2-benzyloxy
N-(4-(Aminosulfonyl)phenyl)-2-chloropropanamide C₉H₁₁ClN₂O₃S 262.71 Not reported 4-Aminosulfonyl, 2-chloro

Key Takeaways

  • Structural Influence: The benzyloxy group in this compound enhances lipophilicity, while substituents like halogens, sulfonamides, or amino groups modulate electronic properties and solubility.
  • Design Implications: Substitutions on the phenyl ring (e.g., bromine, aminosulfonyl) or propanamide chain (e.g., cyano, phenylacetamide) offer routes to tailor compounds for specific applications, such as drug discovery or material science.

Biological Activity

N-[4-(benzyloxy)phenyl]-2-chloropropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research sources.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-(benzyloxy)aniline with chloroacetyl chloride, followed by amide formation. The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of the benzyloxy group and the chloropropanamide moiety.

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For example, a series of related compounds were evaluated for their cytotoxic effects against various cancer cell lines including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). The results indicated that these compounds could inhibit cell proliferation effectively:

CompoundIC50 (µM)Cell Line
5o1.15 ± 0.06MCF-7
5d2.97 ± 0.88PC-3
5r38.30HEK-293T

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, as indicated by higher IC50 values in non-cancerous HEK-293T cells (IC50 > 50 µM) .

The mechanism by which this compound exerts its anticancer effects appears to involve tubulin polymerization inhibition. Molecular docking studies revealed that this compound binds effectively to the colchicine-binding site on tubulin, with binding free energies indicating a strong affinity for the target protein .

3. Neuroprotective Effects

In addition to its anticancer activity, similar compounds have been investigated for neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. For instance, derivatives related to this compound have shown selective inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration:

CompoundIC50 (µM)MAO-B Inhibition
3h0.062Competitive

The compound demonstrated not only potent MAO-B inhibition but also antioxidant activity, suggesting a multifaceted approach to neuroprotection .

4.1 In Vivo Studies

In vivo studies using animal models have further elucidated the biological activity of this compound derivatives. For instance, in lupus disease models, treatment with related compounds led to significant reductions in inflammatory markers and improved overall health metrics in treated animals compared to controls .

4.2 Clinical Implications

The promising results from preclinical studies highlight the potential for developing this compound as a therapeutic agent for both cancer and neurodegenerative diseases. Further clinical trials are warranted to assess efficacy and safety in human populations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(benzyloxy)phenyl]-2-chloropropanamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis typically involves reacting 4-benzyloxyaniline with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl. Key steps include:

  • Maintaining low temperatures (0–5°C) during chloroacetyl chloride addition to mitigate exothermicity .
  • Stirring for 12–24 hours to ensure complete conversion.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Optimization : Yields can vary with reagent purity and solvent choice. For example, substituting paracetamol-derived precursors with capsular forms (vs. tablets) improved yields to 58% in related compounds due to reduced excipient interference .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., benzyloxy phenyl protons at δ 7.2–7.4 ppm, chloroacetamide carbonyl at ~168 ppm) .
  • LCMS : Detects molecular ions (e.g., [M+H]+^+ at m/z 304.1) and identifies impurities like residual 4-benzyloxyaniline .
  • Elemental Analysis : Validates purity (>95% C, H, N, Cl composition) .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • Screening Methods :

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against E. coli and S. aureus using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase activity, referencing structural analogs like bromoacetamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Approach :

  • Substitution Analysis : Replace the chloro group with bromo or methoxy moieties to compare electronic effects on receptor binding .
  • Scaffold Hybridization : Fuse with thiazole or pyrimidine rings (e.g., as in ) to improve metabolic stability .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like EGFR or COX-2 .

Q. What strategies resolve contradictions in synthetic by-product data, such as unexpected LCMS admixtures?

  • Troubleshooting :

  • Admixture Identification : LCMS/MS fragmentation patterns distinguish target compounds from by-products (e.g., m/z 157.2 corresponds to N-(4-hydroxyphenyl)acetamide in ) .
  • Process Adjustments : Use anhydrous solvents, inert atmospheres (N2_2), or scavenger resins to minimize hydrolysis/oxidation .

Q. How can crystallographic data validate the molecular structure and intermolecular interactions of this compound?

  • Techniques :

  • Single-Crystal X-ray Diffraction : Resolve torsion angles (e.g., C—C—N—C ~120°) and hydrogen-bonding networks (N—H⋯O) to confirm conformation .
  • Comparative Analysis : Overlay with analogs like N-(4-chlorophenyl)-2-bromoacetamide to assess steric/electronic differences .

Q. What computational methods elucidate the mechanism of action for this compound in biological systems?

  • Workflow :

  • Molecular Dynamics (MD) Simulations : GROMACS simulations predict stability in lipid bilayers or protein pockets .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-311+G**) map electron density around the chloroacetamide group for reactivity insights .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis ≥3 times with controlled humidity (<30%) to minimize hydrolysis .
  • Ethical Compliance : Adhere to biosafety protocols (BSL-2) for in vitro assays and avoid human/animal testing without approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.